1-Propyl-1H-1,2,4-triazole-5-carbaldehyde

Description

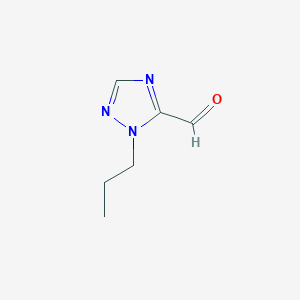

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-propyl-1,2,4-triazole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-3-9-6(4-10)7-5-8-9/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAZSELZAGUGQPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NC=N1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Synthetic Pathway Optimization for 1 Propyl 1h 1,2,4 Triazole 5 Carbaldehyde

Overview of Established 1,2,4-Triazole (B32235) Synthesis Strategies Applicable to 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde

The formation of the 1,2,4-triazole core is a critical step in the synthesis of the target compound. Several well-established ring-closing reactions can be adapted for this purpose.

Ring-Closing Reactions for 1,2,4-Triazole Core Formation

Two classical and widely used methods for the synthesis of the 1,2,4-triazole ring are the Pellizzari and Einhorn-Brunner reactions.

The Pellizzari reaction , first reported in 1911, involves the reaction of an amide with a hydrazide to form a 1,2,4-triazole. acs.org This method, however, can be limited by the requirement of high temperatures and long reaction times, often resulting in low yields. acs.org The proposed mechanism begins with the nucleophilic attack of the hydrazine (B178648) nitrogen on the amide's carbonyl carbon, followed by a series of condensation and cyclization steps to yield the triazole ring. acs.org

The Einhorn-Brunner reaction offers an alternative route, reacting imides with alkyl hydrazines to produce a mixture of isomeric 1,2,4-triazoles. ontosight.ai The regioselectivity of this reaction is influenced by the nature of the substituents on the imide, with the more acidic group generally favoring the 3-position of the resulting triazole. ontosight.ai The mechanism involves the initial protonation of the hydrazine, followed by nucleophilic attack on a carbonyl group of the imide, leading to cyclization and dehydration to form the triazole ring. ontosight.ai

Modern advancements in synthetic methodology have also introduced microwave-assisted synthesis, which can significantly shorten reaction times and improve yields for 1,2,4-triazole formation from hydrazines and formamide (B127407). organic-chemistry.org

Functional Group Interconversions Leading to Carbaldehyde Moiety

Once the 1-propyl-1H-1,2,4-triazole core is established, the introduction of the carbaldehyde group at the C-5 position is the subsequent key transformation. This can be achieved through various functional group interconversions.

One common strategy is the oxidation of a C-5 methyl or hydroxymethyl group . A 1-propyl-5-methyl-1H-1,2,4-triazole or 1-propyl-5-(hydroxymethyl)-1H-1,2,4-triazole can be synthesized and subsequently oxidized using appropriate reagents to yield the desired aldehyde.

Another viable approach is the reduction of a C-5 carboxylic acid, ester, or nitrile derivative . For instance, a 1-propyl-1H-1,2,4-triazole-5-carboxylic acid or its corresponding ester can be partially reduced to the aldehyde. Similarly, a 1-propyl-1H-1,2,4-triazole-5-carbonitrile can be reduced to the imine, which is then hydrolyzed to the aldehyde. A particularly useful reagent for the partial reduction of esters and nitriles to aldehydes is Di-isobutylaluminum hydride (DIBAL-H). organic-chemistry.org

Finally, the hydrolysis of a C-5 dihalomethyl group presents another pathway. A 1-propyl-5-(dihalomethyl)-1H-1,2,4-triazole can be synthesized and then hydrolyzed under controlled conditions to afford the carbaldehyde.

Targeted Synthesis of this compound Precursors

The successful synthesis of the target compound relies on the efficient preparation of key precursors, namely N-propylated hydrazine derivatives and appropriately substituted 1,2,4-triazole intermediates.

Synthesis of N-Propylated Hydrazine Derivatives

Propylhydrazine (B1293729) is a crucial building block for introducing the N-propyl group. It can be synthesized through various methods, including the direct alkylation of hydrazine. However, direct alkylation can lead to a mixture of mono-, di-, and tri-substituted products. A more controlled approach involves the reductive alkylation of hydrazine derivatives. For instance, an efficient method for the direct reductive alkylation of hydrazine derivatives with α-picoline-borane has been reported to provide various N-alkylhydrazine derivatives. organic-chemistry.org

Alternatively, N-n-Propyl-N-formylhydrazine can be synthesized by reacting propylhydrazine with formic acid or other formylating agents. ontosight.ai This derivative can then be utilized in subsequent cyclization reactions to form the 1-propyl-1H-1,2,4-triazole ring.

| Starting Material | Reagent | Product | Reference |

| Hydrazine | Propyl halide | Propylhydrazine (and poly-alkylated products) | |

| Hydrazine derivative | α-picoline-borane, Propionaldehyde | N-Propylhydrazine derivative | organic-chemistry.org |

| Propylhydrazine | Formic acid | N-n-Propyl-N-formylhydrazine | ontosight.ai |

Formation of 1,2,4-Triazole Intermediates

With the N-propylated hydrazine in hand, the next step is the formation of the 1,2,4-triazole ring. A straightforward approach is the reaction of propylhydrazine with an excess of formamide under heating. This method has been shown to produce substituted 1,2,4-triazoles, and microwave irradiation can enhance the reaction's efficiency. organic-chemistry.org

Another strategy involves the alkylation of pre-formed 1,2,4-triazole. The reaction of 1,2,4-triazole with a propyl halide in the presence of a base can yield a mixture of N-1 and N-4 isomers. Studies have shown that the alkylation of 1,2,4-triazole with alkyl halides generally affords a regioselectivity favoring the N-1 isomer. rsc.org For example, the alkylation of the sodium salt of 1,2,4-triazole with (3-chloropropyl)trimethoxysilane has been reported to yield the N-1 substituted product. rsc.org

| Reactant 1 | Reactant 2 | Product | Conditions | Reference |

| Propylhydrazine | Formamide | 1-Propyl-1H-1,2,4-triazole | Heat, Microwave | organic-chemistry.org |

| 1,2,4-Triazole | Propyl halide | 1-Propyl-1H-1,2,4-triazole and 4-Propyl-1H-1,2,4-triazole | Base | rsc.org |

| Sodium salt of 1,2,4-triazole | (3-chloropropyl)trimethoxysilane | 1-[3-(trimethoxysilyl)propyl]-1H-1,2,4-triazole | Toluene-DMF, heat | rsc.org |

Direct and Indirect Approaches for Introducing the Carbaldehyde Group at the C-5 Position

The final and often most challenging step is the introduction of the carbaldehyde group at the C-5 position of the 1-propyl-1H-1,2,4-triazole ring. Both direct and indirect methods can be employed.

A potential direct approach is the Vilsmeier-Haack reaction . This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.orgorganic-chemistry.org The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the formylating agent. ijpcbs.comwikipedia.org The success of this reaction on 1-propyl-1H-1,2,4-triazole would depend on the electron density of the C-5 position, which is influenced by the N-propyl substituent.

Indirect approaches involve the introduction of a precursor functional group at the C-5 position, which is then converted to the carbaldehyde. These multi-step sequences can offer greater control and may be necessary if direct formylation proves to be low-yielding or non-selective.

Oxidation of a 5-hydroxymethyl group: This involves the initial synthesis of 1-propyl-5-(hydroxymethyl)-1H-1,2,4-triazole, which can then be oxidized to the aldehyde using a variety of mild oxidizing agents.

Reduction of a 5-ester or 5-nitrile group: A key intermediate would be ethyl 1-propyl-1H-1,2,4-triazole-5-carboxylate or 1-propyl-1H-1,2,4-triazole-5-carbonitrile. These can be synthesized through various cyclization strategies. Subsequent reduction, for example with DIBAL-H, can then yield the desired carbaldehyde. organic-chemistry.org

| Precursor at C-5 | Transformation | Reagents (Examples) | Product |

| -H | Vilsmeier-Haack Formylation | POCl₃, DMF | -CHO |

| -CH₂OH | Oxidation | PCC, DMP | -CHO |

| -COOEt | Partial Reduction | DIBAL-H | -CHO |

| -CN | Partial Reduction and Hydrolysis | DIBAL-H, then H₂O | -CHO |

| -CH₂Cl₂ | Hydrolysis | H₂O, Acid/Base catalyst | -CHO |

Formylation Reactions of 1-Propyl-1H-1,2,4-triazoles

The direct introduction of a formyl group onto the 1,2,4-triazole ring is a key strategy for the synthesis of this compound. Among the various formylation methods, the Vilsmeier-Haack reaction is particularly well-suited for electron-rich heterocyclic systems. ijpcbs.comorganic-chemistry.orgwikipedia.org

The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.com This electrophilic species then attacks the electron-rich triazole ring. For 1-propyl-1H-1,2,4-triazole, the C5 position is the most nucleophilic and therefore the most likely site of formylation. The reaction proceeds through the formation of an iminium salt intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde. wikipedia.org

While the Vilsmeier-Haack reaction is a powerful tool, other classical formylation reactions such as the Duff reaction and the Reimer-Tiemann reaction are generally less effective for this class of compounds. The Duff reaction typically requires highly activated aromatic systems, such as phenols, and often results in lower yields. wikipedia.org The Reimer-Tiemann reaction, which involves the use of chloroform (B151607) and a strong base, can also be less efficient for many heterocyclic substrates. youtube.com

Table 1: Comparison of Formylation Reactions

| Reaction | Reagents | Substrate Requirement | Key Intermediate |

| Vilsmeier-Haack | DMF, POCl₃ | Electron-rich heterocycles/aromatics | Chloroiminium ion (Vilsmeier reagent) |

| Duff Reaction | Hexamethylenetetramine, acid | Highly activated aromatics (e.g., phenols) | Iminium ion |

| Reimer-Tiemann | Chloroform, strong base | Phenols, some heterocycles | Dichlorocarbene |

Oxidation of Precursor Alcohol or Methyl Groups

An alternative and often more controlled route to this compound involves the oxidation of a precursor molecule, specifically (1-Propyl-1H-1,2,4-triazol-5-yl)methanol. The key challenge in this approach is to achieve the selective oxidation of the primary alcohol to the aldehyde without further oxidation to the carboxylic acid. To this end, several mild oxidation reagents and conditions are employed.

The Swern oxidation is a widely used method that operates under mild, low-temperature conditions, making it suitable for sensitive substrates. wikipedia.orgorganic-chemistry.orgalfa-chemistry.comnumberanalytics.com This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, most commonly oxalyl chloride, followed by the addition of a hindered organic base like triethylamine. The Swern oxidation is known for its high yields and compatibility with a broad range of functional groups. wikipedia.org

Another highly effective method is the Dess-Martin periodinane (DMP) oxidation . wikipedia.orgorganic-chemistry.orgresearchgate.netchemistrysteps.comchemrxiv.org DMP is a hypervalent iodine reagent that offers several advantages, including neutral pH conditions, rapid reaction times, and high chemoselectivity. wikipedia.orgorganic-chemistry.org This makes it an excellent choice for the oxidation of heterocyclic alcohols where other methods might fail or lead to side reactions.

Other oxidizing agents such as manganese dioxide (MnO₂) can also be effective, particularly for allylic and benzylic alcohols, and may find application in the synthesis of related heterocyclic aldehydes. nih.gov

Table 2: Mild Oxidation Methods for Primary Alcohols

| Oxidation Method | Key Reagents | Typical Conditions | Advantages |

| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine | Low temperature (-78 °C), anhydrous | Mild, high yields, good functional group tolerance |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Room temperature, neutral pH | Mild, fast, high chemoselectivity, easy workup |

| Manganese Dioxide Oxidation | Activated MnO₂ | Varies (often reflux in a non-polar solvent) | Selective for allylic/benzylic alcohols, heterogeneous |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to reduce environmental impact and improve efficiency.

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of 1,2,4-triazole synthesis, microwave irradiation can significantly reduce reaction times, often from hours to minutes, while improving yields and product purity. This technique has been successfully applied to various steps in triazole synthesis, including cyclization and functionalization reactions. The rapid and uniform heating provided by microwaves can lead to cleaner reactions with fewer byproducts.

Catalyst-Free and Solvent-Minimization Strategies

Developing synthetic routes that eliminate the need for catalysts, particularly those based on heavy metals, is a key goal of green chemistry. Several modern methods for 1,2,4-triazole synthesis have been developed that proceed under catalyst-free conditions. organic-chemistry.org Furthermore, minimizing or eliminating the use of volatile organic solvents is another critical aspect. Solvent-free reactions, where the neat reactants are mixed, or the use of greener solvents like water or polyethylene (B3416737) glycol (PEG), are being explored.

Regioselectivity Considerations in N-Alkylation and N-Functionalization of 1,2,4-Triazoles

The synthesis of this compound begins with the N-alkylation of the 1,2,4-triazole ring. The 1,2,4-triazole anion is an ambident nucleophile, meaning that alkylation can occur at either the N1 or N4 position. Achieving high regioselectivity for the desired N1-propyl isomer is crucial for an efficient synthesis.

The regioselectivity of N-alkylation is influenced by several factors, including the nature of the alkylating agent, the counter-ion of the triazole salt, the solvent, and the reaction temperature. For instance, the use of different bases and solvents can significantly alter the ratio of N1 to N4 alkylated products. researchgate.net It has been reported that in some cases, the use of specific bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can favor the formation of 1-substituted-1,2,4-triazoles in high yield. researchgate.net Understanding and controlling these factors is essential for optimizing the synthesis of the 1-propyl-1H-1,2,4-triazole precursor.

Reactivity Profile and Derivatization Chemistry of 1 Propyl 1h 1,2,4 Triazole 5 Carbaldehyde

Reactions Involving the Carbaldehyde Functionality

The aldehyde group (-CHO) is characterized by an electrophilic carbonyl carbon, making it susceptible to attack by nucleophiles. Its position on the triazole ring influences its reactivity, but it generally undergoes the characteristic reactions of aromatic aldehydes.

Nucleophilic addition is a fundamental reaction class for aldehydes. A nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which is then typically protonated to yield the final product.

1-Propyl-1H-1,2,4-triazole-5-carbaldehyde readily reacts with primary amines under acidic or neutral conditions to form imines, commonly known as Schiff bases. mwjscience.com This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate. mwjscience.com The formation of the carbon-nitrogen double bond (azomethine group) is a versatile method for creating more complex molecules. ekb.egnih.gov The reaction is general and can be performed with a wide variety of aliphatic and aromatic amines. nih.govfabad.org.tr

Table 1: Examples of Schiff Base Formation from this compound

| Reactant Amine | Product Name | Product Structure |

| Aniline | N-phenyl-1-(1-propyl-1H-1,2,4-triazol-5-yl)methanimine | |

| Ethylamine | N-ethyl-1-(1-propyl-1H-1,2,4-triazol-5-yl)methanimine | |

| 4-Nitroaniline | N-(4-nitrophenyl)-1-(1-propyl-1H-1,2,4-triazol-5-yl)methanimine |

The reaction of this compound with organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li) provides an effective route to secondary alcohols. google.com In this reaction, the carbanionic component of the organometallic compound acts as a potent nucleophile, attacking the carbonyl carbon. The subsequent acidic workup protonates the resulting alkoxide intermediate to yield the alcohol. The choice of the Grignard or organolithium reagent determines the nature of the 'R' group added to the carbinol center.

Table 2: Formation of Secondary Alcohols via Organometallic Addition

| Organometallic Reagent | Intermediate Alkoxide | Final Product (Secondary Alcohol) |

| Methylmagnesium bromide (CH₃MgBr) | Magnesium bromo(1-(1-propyl-1H-1,2,4-triazol-5-yl)ethan-1-olate) | 1-(1-Propyl-1H-1,2,4-triazol-5-yl)ethan-1-ol |

| Phenyllithium (C₆H₅Li) | Lithium (phenyl(1-propyl-1H-1,2,4-triazol-5-yl)methan-1-olate) | Phenyl(1-propyl-1H-1,2,4-triazol-5-yl)methanol |

| n-Butyllithium (CH₃(CH₂)₃Li) | Lithium (1-(1-propyl-1H-1,2,4-triazol-5-yl)pentan-1-olate) | 1-(1-Propyl-1H-1,2,4-triazol-5-yl)pentan-1-ol |

Aldehydes react with hydrogen cyanide (HCN) to form cyanohydrins. pressbooks.pub This reaction, applied to this compound, results in the formation of 2-hydroxy-2-(1-propyl-1H-1,2,4-triazol-5-yl)acetonitrile. The process is typically catalyzed by a base, which generates the cyanide ion (CN⁻), a more potent nucleophile than HCN itself. openstax.orglibretexts.org The cyanide ion attacks the carbonyl carbon, and the resulting tetrahedral alkoxide intermediate is protonated by a molecule of HCN, regenerating the cyanide catalyst. libretexts.org The reaction is reversible, with the equilibrium favoring the cyanohydrin product. pressbooks.pub

The resulting cyanohydrin is a valuable synthetic intermediate. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a pathway to α-hydroxy acids and β-amino alcohols, respectively. openstax.org

The aldehyde group of this compound can be readily oxidized to a carboxylic acid functionality, yielding 1-Propyl-1H-1,2,4-triazole-5-carboxylic acid. researchgate.net This transformation can be achieved using a variety of common oxidizing agents. The stability of the triazole ring allows for the selective oxidation of the aldehyde group under appropriate conditions.

Table 3: Reagents for the Oxidation of this compound

| Oxidizing Agent | Reaction Name (if applicable) | Product |

| Potassium permanganate (B83412) (KMnO₄) | Permanganate Oxidation | 1-Propyl-1H-1,2,4-triazole-5-carboxylic acid |

| Jones reagent (CrO₃/H₂SO₄) | Jones Oxidation | 1-Propyl-1H-1,2,4-triazole-5-carboxylic acid |

| Tollens' reagent ([Ag(NH₃)₂]⁺) | Tollens' Test | 1-Propyl-1H-1,2,4-triazole-5-carboxylic acid |

The resulting carboxylic acid can be further converted into esters through reactions such as Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst.

The carbaldehyde group can be reduced to either a primary alcohol or a methyl group.

The reduction to a primary alcohol, (1-Propyl-1H-1,2,4-triazol-5-yl)methanol, is commonly accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are highly effective for this transformation. These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the alkoxide intermediate during workup. The 1,2,4-triazole (B32235) ring is generally stable under these conditions. mdpi.com

For the complete reduction (deoxygenation) of the aldehyde to a methyl group, yielding 5-methyl-1-propyl-1H-1,2,4-triazole, more vigorous methods are required. Common procedures include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid).

Table 4: Reduction Products of this compound

| Reagent / Reaction | Product Type | Product Name |

| Sodium borohydride (NaBH₄) | Primary Alcohol | (1-Propyl-1H-1,2,4-triazol-5-yl)methanol |

| Lithium aluminium hydride (LiAlH₄) | Primary Alcohol | (1-Propyl-1H-1,2,4-triazol-5-yl)methanol |

| Hydrazine, KOH (Wolff-Kishner) | Alkyl Derivative | 5-Methyl-1-propyl-1H-1,2,4-triazole |

| Zinc amalgam, HCl (Clemmensen) | Alkyl Derivative | 5-Methyl-1-propyl-1H-1,2,4-triazole |

Condensation Reactions with Active Methylene (B1212753) Compounds

The aldehyde functionality of this compound is a prime site for condensation reactions with compounds possessing an active methylene group. These reactions, often of the Knoevenagel type, are fundamental in carbon-carbon bond formation and provide a pathway to a variety of more complex molecular architectures. The electron-withdrawing character of the adjacent 1,2,4-triazole ring is expected to enhance the electrophilicity of the aldehyde carbon, thereby facilitating these condensations.

While specific studies on this compound are not extensively documented, the reactivity can be inferred from the well-established principles of Knoevenagel condensations involving heterocyclic aldehydes. Typically, these reactions are catalyzed by a weak base, such as piperidine (B6355638) or pyridine, and proceed via the formation of a carbanion from the active methylene compound, which then attacks the aldehyde carbonyl. Subsequent dehydration yields the final unsaturated product. A range of active methylene compounds can be employed in these reactions, leading to diverse derivatives with potential applications in medicinal chemistry and materials science.

Interactive Data Table: Examples of Knoevenagel Condensation with Heterocyclic Aldehydes

| Active Methylene Compound | Product Type | Potential Application |

|---|---|---|

| Malononitrile | α,β-Unsaturated dinitrile | Synthesis of dyes, herbicides |

| Ethyl cyanoacetate | α,β-Unsaturated cyanoester | Intermediate for pharmaceuticals |

| Diethyl malonate | α,β-Unsaturated diester | Precursor for Michael additions |

Reactions Involving the 1,2,4-Triazole Ring System

The 1,2,4-triazole ring in this compound is an aromatic heterocycle with a unique reactivity profile. The presence of three nitrogen atoms renders the carbon atoms electron-deficient, which influences its susceptibility to electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution on the Triazole Ring

The 1,2,4-triazole ring is generally considered to be electron-deficient, making electrophilic aromatic substitution on the carbon atoms difficult. The high electron density on the nitrogen atoms makes them the primary sites for electrophilic attack, such as protonation and alkylation. evitachem.comchemicalbook.com In the case of this compound, the N1 position is already substituted with a propyl group. The remaining nitrogen atoms (N2 and N4) are potential sites for further electrophilic attack. However, the electron-withdrawing nature of the 5-carbaldehyde group would further deactivate the ring towards electrophilic substitution on carbon.

Nucleophilic Substitution on Halogenated Triazole Derivatives

Ring-Opening and Ring-Expansion Reactions

The 1,2,4-triazole ring is generally stable; however, under certain conditions, ring-opening and ring-expansion reactions can occur. For instance, quaternization of the triazole nitrogen atoms to form triazolium salts can activate the ring towards nucleophilic attack, potentially leading to ring cleavage. nih.gov While denitrogenative ring-opening is a known reaction for 1,2,3-triazoles, it is a less common and more recently explored reactivity pathway for the 1,2,4-triazole core. nih.govresearchgate.net Such reactions often require specific directing groups or reaction conditions to overcome the inherent stability of the triazole ring.

Formation of Fused Heterocyclic Systems from this compound

The aldehyde group of this compound is a versatile handle for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities.

Annulation Reactions with Nitrogen-Containing Heterocycles

A key synthetic application of this compound is in the synthesis of fused triazole systems, such as triazolopyridines. The reaction of a 1,2,4-triazole-5-carbaldehyde with a nitrogen-containing heterocycle bearing a suitable nucleophilic group can lead to a cyclization-condensation cascade, resulting in the formation of a new fused ring system.

A prominent example is the synthesis of nih.govorganic-chemistry.orgrsc.orgtriazolo[4,3-a]pyridines. This can be achieved through the reaction of 2-hydrazinopyridine (B147025) with an appropriate aldehyde. organic-chemistry.orgresearchgate.net The initial step involves the condensation of the aldehyde with the more nucleophilic nitrogen of the hydrazine moiety to form a hydrazone intermediate. Subsequent intramolecular cyclization, followed by dehydration, yields the fused triazolopyridine scaffold. This methodology is adaptable to a range of aldehydes and substituted hydrazinopyridines, offering a modular approach to a library of these fused heterocycles. rsc.org

Interactive Data Table: Synthesis of Fused Heterocycles from Heterocyclic Aldehydes

| Reactant | Fused Heterocycle Product | Reaction Type |

|---|---|---|

| 2-Hydrazinopyridine | nih.govorganic-chemistry.orgrsc.orgTriazolo[4,3-a]pyridine | Condensation-Cyclization |

| 2-Aminobenzimidazole | Imidazo[1,2-a]benzimidazole derivative | Annulation |

| 3-Amino-1,2,4-triazole | Triazolo[4,3-b] nih.govorganic-chemistry.orgrsc.orgtriazole derivative | Condensation-Cyclization |

Synthesis of Triazolo[x,y-z]Fused Systems

The aldehyde functionality at the C5 position of this compound serves as a versatile electrophilic site for the construction of various fused heterocyclic systems. This reactivity is central to the synthesis of novel polycyclic scaffolds, such as triazolopyrimidines, triazolopyridazines, and other related triazolo[x,y-z]fused structures. The general strategy involves the condensation of the carbaldehyde with a variety of binucleophilic reagents, leading to annulation and the formation of a new heterocyclic ring fused to the parent 1,2,4-triazole core.

A common approach involves the reaction of the aldehyde with compounds containing adjacent nucleophilic groups, such as hydrazines, amidines, or active methylene compounds. For instance, condensation with hydrazine or its derivatives can lead to the formation of evitachem.comorganic-chemistry.orgopenreviewhub.orgtriazolo[5,1-c] evitachem.comorganic-chemistry.orgopenreviewhub.orgtriazines. Similarly, reaction with aminoguanidine (B1677879) could yield aminotriazolopyrimidines. The specific isomer of the fused system depends on the nature of the binucleophile and the reaction conditions employed.

An illustrative pathway to fused systems involves the initial formation of a hydrazone or a related intermediate from the carbaldehyde, followed by an intramolecular cyclization. For example, reaction with 3-amino-1,2,4-triazole could lead to a Schiff base that subsequently cyclizes to form a triazolo-triazine system. Oxidative cyclization is another powerful method; for instance, the reaction of a 1,2,4,5-tetrazine (B1199680) bearing an amidine fragment, derived from an aldehyde precursor, can undergo oxidative cyclization to yield evitachem.comorganic-chemistry.orgopenreviewhub.orgtriazolo[1,5-b] evitachem.comorganic-chemistry.orgopenreviewhub.orgnih.govtetrazines. nih.gov This highlights a potential route where the carbaldehyde is first converted to an amidine moiety before the cyclization step.

Bio-inspired catalytic methods have also emerged for the construction of 1,2,4-triazole-fused heterocycles. These methods can involve the coupling of nucleophilic components in a multi-step cascade reaction, suggesting advanced strategies for creating complex fused systems from simpler precursors. rsc.org Furthermore, the reaction of azinium-N-imines with nitriles via a [3+2] cycloaddition represents another sophisticated route to fused systems like 1,2,4-triazolo[1,5-a]pyridines, where a derivative of the starting carbaldehyde (e.g., a nitrile) could be a key synthon. researchgate.net

The table below summarizes potential synthetic routes to various triazolo[x,y-z]fused systems starting from this compound.

| Binucleophilic Reagent | Intermediate | Fused System | Reaction Type |

| Hydrazine Hydrate | Hydrazone | evitachem.comorganic-chemistry.orgopenreviewhub.orgTriazolo[4,3-b]pyridazine | Condensation/Cyclization |

| Amidines (e.g., Guanidine) | Imine | evitachem.comorganic-chemistry.orgopenreviewhub.orgTriazolo[1,5-a]pyrimidine | Condensation/Cyclization |

| 3-Amino-1,2,4-triazole | Schiff Base | evitachem.comorganic-chemistry.orgopenreviewhub.orgTriazolo[5,1-c] evitachem.comorganic-chemistry.orgopenreviewhub.orgtriazine | Condensation/Cyclization |

| Hydrazonyl Chlorides | - | 1,2,4-Triazoles (via [3+2] cycloaddition) | Cycloaddition |

Advanced Functionalization Strategies for this compound Derivatives

Beyond the direct reactivity of the aldehyde group, advanced functionalization strategies enable the introduction of a wide array of substituents onto the 1,2,4-triazole core. These methods typically involve the conversion of the aldehyde or another position on the ring into a functional group suitable for modern synthetic transformations like cross-coupling and cycloaddition reactions.

Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To make the 1-propyl-1H-1,2,4-triazole scaffold amenable to these reactions, it must first be functionalized with a suitable leaving group, typically a halogen. A plausible synthetic sequence would involve:

Protection of the aldehyde group (e.g., as an acetal).

Halogenation of the triazole ring, most likely at the C3 position, to create a reactive handle.

Execution of the cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira).

Deprotection of the aldehyde to yield the final functionalized product.

The Suzuki cross-coupling reaction is particularly well-suited for this purpose, allowing for the introduction of various aryl and heteroaryl groups. openreviewhub.orgnih.gov The reaction typically employs a palladium catalyst, a base, and an organoboron reagent. mdpi.com Studies on halogenated 1H-1,2,4-triazole nucleosides have demonstrated the feasibility of such cross-coupling reactions on the triazole ring, providing a strong precedent for this strategy. researchgate.net For example, a 3-bromo-1-propyl-1H-1,2,4-triazole-5-carbaldehyde (with a protected aldehyde) could be coupled with a variety of arylboronic acids.

The table below outlines various cross-coupling reactions applicable to halogenated derivatives of this compound.

| Reaction Name | Reagents | Catalyst System | Introduced Group |

| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | Aryl, Heteroaryl |

| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand | Alkenyl |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl |

| Buchwald-Hartwig | Amine | Pd Catalyst / Ligand / Base | Amino |

Cycloaddition Reactions (e.g., [3+2] cycloadditions with other synthons)

The aldehyde group of this compound can be elaborated into various synthons suitable for cycloaddition reactions, particularly [3+2] cycloadditions, which are highly effective for constructing five-membered rings. This approach significantly expands the chemical space accessible from the parent aldehyde.

One strategy involves converting the aldehyde into a nitrile via its oxime derivative. The resulting 1-propyl-1H-1,2,4-triazole-5-carbonitrile can then act as a dipolarophile in [3+2] cycloadditions. For example, reaction with an azide (B81097) would yield a fused tetrazole ring system. A mechanochemical copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles has been reported to produce 1,2,4-triazolo derivatives, demonstrating the utility of nitriles in such transformations. researchgate.net

Alternatively, the aldehyde can be transformed into a 1,3-dipole. For instance, conversion to a hydrazone followed by oxidation can generate a nitrile imine. This reactive intermediate can then undergo [3+2] cycloaddition with various dipolarophiles like alkenes or alkynes to furnish pyrazoline or pyrazole (B372694) rings, respectively. A formal [3+2] cycloaddition involving the in situ generation of hydrazonoyl chloride from hydrazones provides a pathway to multi-substituted N-alkyl-triazoles. rsc.org

The table below details potential [3+2] cycloaddition strategies using derivatives of this compound.

| Derived Synthon (from Aldehyde) | Synthon Type | Reagent Partner | Product Ring System |

| 1-Propyl-1H-1,2,4-triazole-5-carbonitrile | Dipolarophile | Organic Azide | Tetrazole |

| Nitrile Imine (from Hydrazone) | 1,3-Dipole | Alkyne | Pyrazole |

| Nitrile Oxide (from Oxime) | 1,3-Dipole | Alkene | Isoxazoline |

| Azomethine Ylide (from Imine) | 1,3-Dipole | Alkene | Pyrrolidine |

Despite a comprehensive search for scientific literature and spectral data, no specific experimental Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), or Raman spectroscopy data for the compound This compound could be located in the available public domain. This compound appears to be a niche chemical intermediate that has not been the subject of detailed, publicly available spectroscopic studies.

The strict requirement to focus solely on this specific compound and to populate the article with detailed, accurate research findings and data tables for each specified spectroscopic technique cannot be met without access to such primary data. Providing generalized information about the 1,2,4-triazole class of compounds or data from related congeners would contravene the explicit instructions of the request.

Therefore, it is not possible to generate the requested article with the required degree of scientific accuracy and specificity.

Computational and Theoretical Investigations of 1 Propyl 1h 1,2,4 Triazole 5 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. For 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde, these computational methods provide invaluable insights into its behavior at a molecular level.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like this compound to determine their most stable three-dimensional arrangement, known as the optimized geometry. By calculating the molecule's energy at various conformations, DFT can identify the lowest energy state, which corresponds to the most stable structure. These calculations are crucial for understanding the molecule's physical and chemical properties.

For 1,2,4-triazole (B32235) derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set such as 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. researchgate.net These theoretical parameters can then be compared with experimental data if available, to validate the computational model. The total energy calculated through DFT is also a key parameter for assessing the molecule's stability.

Table 1: Illustrative Optimized Geometrical Parameters for a 1,2,4-Triazole Derivative Core Structure

| Parameter | Bond Length (Å) | Bond Angle (°) |

| N1-N2 | 1.38 | |

| N2-C3 | 1.32 | |

| C3-N4 | 1.37 | |

| N4-C5 | 1.35 | |

| C5-N1 | 1.34 | |

| N1-C5-N4 | 108.5 | |

| C5-N4-C3 | 110.0 | |

| N4-C3-N2 | 105.0 | |

| C3-N2-N1 | 111.5 | |

| N2-N1-C5 | 105.0 |

Note: The data in this table is representative of a 1,2,4-triazole core and is for illustrative purposes.

HOMO-LUMO Orbital Analysis and Energy Gaps for Reactivity Insights

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of a molecule's stability and reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates higher reactivity. For 1,2,4-triazole derivatives, this analysis helps in predicting their behavior in chemical reactions. researchgate.net

Table 2: Illustrative Frontier Orbital Energies and Related Parameters for a 1,2,4-Triazole Derivative

| Parameter | Energy (eV) |

| HOMO Energy | -6.8 |

| LUMO Energy | -1.5 |

| Energy Gap (ΔE) | 5.3 |

Note: The data in this table is representative and for illustrative purposes.

Electrostatic Potential Surface (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate a negative potential, corresponding to areas with an excess of electrons, which are susceptible to electrophilic attack. Blue-colored regions represent a positive potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green areas signify neutral potential.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the triazole ring and the oxygen atom of the carbaldehyde group, identifying them as potential sites for electrophilic interaction. Conversely, the hydrogen atoms would exhibit a positive potential. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge transfer, and hyperconjugative effects within a molecule. By analyzing the delocalization of electron density between filled and vacant orbitals, NBO can quantify the stability arising from these interactions.

Atomic Charge Calculations (e.g., Mulliken, NBO charges)

Calculating the distribution of electric charge among the atoms in a molecule is crucial for understanding its chemical behavior. Methods like Mulliken population analysis and NBO charge analysis assign partial charges to each atom. These charges are instrumental in predicting how the molecule will interact with other molecules, including its polarity and electrostatic interactions.

For this compound, the nitrogen and oxygen atoms are expected to carry negative charges due to their high electronegativity, while the carbon and hydrogen atoms will generally have positive charges. The specific values of these charges can provide quantitative insights into the molecule's reactivity. researchgate.net

Table 3: Illustrative Calculated Atomic Charges for Key Atoms in a 1,2,4-Triazole Derivative

| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |

| N1 | -0.35 | -0.45 |

| N2 | -0.20 | -0.25 |

| C3 | 0.30 | 0.35 |

| N4 | -0.30 | -0.40 |

| C5 | 0.25 | 0.30 |

| O (carbaldehyde) | -0.50 | -0.60 |

Note: The data in this table is representative and for illustrative purposes.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques that provide insights into the dynamic behavior of molecules over time. These methods are particularly useful for studying the conformational changes, flexibility, and interactions of molecules in different environments.

For this compound, molecular dynamics simulations can be employed to explore its conformational landscape and understand how the propyl chain and carbaldehyde group move and interact with the triazole ring. By simulating the molecule's motion at a given temperature, researchers can observe its dynamic properties, which are often not apparent from static models. These simulations can also be used to study the interactions of the molecule with solvents or biological macromolecules, providing a more realistic picture of its behavior in a complex system.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is fundamental to understanding a molecule's three-dimensional structure, which in turn dictates its interaction with biological targets or material surfaces. For this compound, the primary sources of conformational flexibility are the rotations around key single bonds.

The key rotational degrees of freedom in this compound are:

τ1 (N1-C_propyl): Rotation around the bond connecting the triazole ring to the propyl group.

τ2 (C_propyl-C_propyl): Rotation within the propyl chain.

τ3 (C5-C_carbaldehyde): Rotation around the bond connecting the triazole ring to the carbaldehyde group.

Theoretical calculations, such as those using AM1 or Density Functional Theory (DFT) methods, are employed to characterize the conformational preferences of such molecules. mdpi.com By systematically rotating these dihedral angles and calculating the corresponding energy, a potential energy surface (PES) can be generated. The PES maps the energy landscape of the molecule, allowing for the identification of low-energy, stable conformers (energy minima) and the energy barriers (transition states) that separate them. The conformation is a critical factor influencing biological activity as it determines how the molecule fits into a receptor's active site. mdpi.com

| Dihedral Angle (τ) | Atoms Involved | Description |

|---|---|---|

| τ1 | C5-N1-C_propyl-C_propyl | Determines the orientation of the propyl group relative to the triazole ring. |

| τ2 | N1-C_propyl-C_propyl-C_propyl | Defines the conformation of the propyl chain itself. |

| τ3 | N1-C5-C_carbaldehyde=O | Governs the orientation of the carbaldehyde group relative to the triazole ring. |

Solvent Effects on Molecular Properties (Continuum Solvation Models)

The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used to simulate these effects. researchgate.netrsc.org In this approach, the solvent is approximated as a continuous medium characterized by its dielectric constant (ε), rather than modeling individual solvent molecules. This method allows for the efficient calculation of how a solvent influences molecular properties like stability, reactivity, and electronic structure.

For this compound, a polar molecule, its dipole moment is expected to increase in solvents of higher polarity due to stabilization of charge separation. This, in turn, can affect its solubility and how it interacts with other molecules. technion.ac.il Quantum mechanical methods combined with PCM (e.g., DFT/IEF-PCM) can be used to calculate these properties in various simulated solvent environments. researchgate.netrsc.org

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) |

|---|---|---|

| Gas Phase | 1.0 | ~3.5 D (Hypothetical) |

| Toluene | 2.4 | ~4.2 D (Hypothetical) |

| Acetone | 20.7 | ~5.1 D (Hypothetical) |

| Water | 78.4 | ~5.5 D (Hypothetical) |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at establishing a correlation between the chemical structures of a series of compounds and their biological activities. This approach is invaluable in drug discovery for predicting the activity of novel molecules before their synthesis, thereby saving time and resources. researchgate.netresearchgate.net For a series of analogs based on the this compound scaffold, QSAR models could be developed to predict activities such as antifungal, anticancer, or antimicrobial efficacy. tandfonline.comnih.gov

Descriptors Generation and Selection for this compound and Analogs

The first step in building a QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. researchgate.net For this compound and its analogs, a wide array of descriptors would be generated. These can be broadly categorized as:

Constitutional (1D): Based on the molecular formula (e.g., molecular weight, atom counts).

Topological (2D): Based on the 2D representation of the molecule, describing atomic connectivity (e.g., Wiener index, Kier & Hall connectivity indices).

Geometrical (3D): Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Physicochemical: Describing properties like lipophilicity (LogP) and molar refractivity.

Quantum-Chemical: Derived from quantum mechanical calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges).

Studies on other 1,2,4-triazole series have utilized descriptors such as Edge adjacency indices, GETAWAY, 3D-MoRSE, and Burden eigenvalues to build predictive models. Following generation, a selection process is undertaken to identify the most relevant descriptors that have the highest correlation with the biological activity, while avoiding inter-correlation between descriptors.

| Descriptor Class | Specific Descriptor Example | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Size of the molecule. |

| Number of H-bond acceptors (nHA) | Potential for hydrogen bonding. | |

| Topological | Wiener Index | Molecular branching and compactness. |

| Physicochemical | LogP | Lipophilicity and membrane permeability. |

| Topological Polar Surface Area (TPSA) | Polarity and transport properties. | |

| Quantum-Chemical | HOMO/LUMO Energy | Electron-donating/accepting ability, reactivity. |

| Dipole Moment | Molecular polarity. |

Statistical Modeling for Property-Structure Relationships

Once relevant descriptors are selected, statistical methods are used to build the mathematical model that links them to the biological activity. Several techniques are commonly applied in QSAR studies of triazole derivatives:

Multiple Linear Regression (MLR): This method generates a simple linear equation that describes the activity as a function of several descriptors. It is easily interpretable but assumes a linear relationship.

Non-Linear Regression (e.g., MNLR): Used when the relationship between structure and activity is not linear. researchgate.net

Machine Learning Methods: Techniques like Artificial Neural Networks (ANN) and k-Nearest Neighbors (kNN) can model complex, non-linear relationships and are often used to build more robust QSAR models. researchgate.netnih.gov

The validity and predictive power of the generated model are assessed using statistical metrics such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (Q²), and external validation on a test set of compounds not used in model building. researchgate.netnih.gov

| Method | Description | Typical Application |

|---|---|---|

| Multiple Linear Regression (MLR) | Builds a linear equation relating descriptors to activity. | Simple, interpretable models for initial analysis. |

| Artificial Neural Network (ANN) | A machine learning approach capable of modeling complex, non-linear data. | Highly predictive models where interpretability is less critical. |

| k-Nearest Neighbors (kNN) | A non-parametric method that predicts activity based on the average activity of the 'k' most similar compounds. | Classification and regression tasks, particularly in 3D-QSAR. |

Intermolecular Interaction Studies (e.g., with Material Surfaces, Small Molecules)

The 1,2,4-triazole ring is an important pharmacophore because its nitrogen atoms can participate in various non-covalent interactions, such as hydrogen bonding and coordination with metal ions. nih.gov The specific functional groups of this compound—the triazole ring, the propyl group, and the carbaldehyde group—define its potential intermolecular interactions.

With Small Molecules (e.g., Enzyme Active Sites): In a biological context, the molecule can interact with protein active sites through several mechanisms. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors, while the carbonyl oxygen of the carbaldehyde group is also a potent hydrogen bond acceptor. pensoft.net The triazole ring can also engage in π-π stacking interactions with aromatic amino acid residues. pensoft.net Molecular docking and molecular dynamics simulations are computational tools used to predict and analyze these binding modes and affinities. mdpi.comnih.gov For instance, the triazole nitrogen is known to coordinate with the heme iron in cytochrome P450 enzymes, a key mechanism for many antifungal triazole drugs. nih.gov

With Material Surfaces: Triazole derivatives are well-known for their ability to interact with metal surfaces, often acting as corrosion inhibitors. This interaction typically occurs through the donation of lone-pair electrons from the nitrogen heteroatoms to the vacant d-orbitals of the metal, forming a protective coordination layer. The planar triazole ring can also adsorb onto the surface via π-electron interactions.

| Molecular Feature | Type of Interaction | Potential Partner |

|---|---|---|

| Triazole Ring Nitrogens | Hydrogen Bond Acceptor | -OH, -NH groups in proteins |

| Coordination/Chelation | Metal ions (e.g., Fe, Cu, Zn) | |

| Triazole Ring | π-π Stacking | Aromatic rings (e.g., Phenylalanine, Tyrosine) |

| Carbaldehyde Oxygen | Hydrogen Bond Acceptor | -OH, -NH groups in proteins |

| Propyl Group | Hydrophobic/Van der Waals | Non-polar pockets in proteins |

Prospective Roles and Chemical Utility of 1 Propyl 1h 1,2,4 Triazole 5 Carbaldehyde in Advanced Chemical Research

As a Versatile Synthetic Intermediate in Organic Synthesis

The chemical architecture of 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde, characterized by a reactive aldehyde functional group attached to a stable N-propyl substituted 1,2,4-triazole (B32235) core, positions it as a highly adaptable synthetic intermediate. This versatility is primarily due to the aldehyde group's capacity to undergo a wide range of chemical transformations.

Building Block for Complex Heterocyclic Structures

The aldehyde moiety of this compound serves as a key functional handle for the construction of more intricate molecular frameworks. The reactivity of the aldehyde allows for its participation in numerous carbon-carbon and carbon-heteroatom bond-forming reactions. For instance, it can readily undergo condensation reactions with various nucleophiles, such as amines and activated methylene (B1212753) compounds, to yield imines, enamines, and other complex structures. These reactions are fundamental in multicomponent reactions, which allow for the efficient assembly of complex molecules in a single step.

Furthermore, the triazole ring itself imparts a degree of rigidity and specific electronic properties to the resulting molecules. The nitrogen-rich nature of the 1,2,4-triazole system can influence the pharmacological and material properties of the final compounds. The N-propyl group can also be varied to modulate properties such as solubility and steric hindrance. The synthetic utility of related triazole aldehydes in constructing diverse heterocyclic systems has been well-documented, highlighting the potential of this specific propyl derivative in creating novel chemical entities. mdpi.comnih.gov

Precursor for Advanced Organic Materials

The unique electronic and structural features of the 1,2,4-triazole ring suggest that this compound could serve as a valuable precursor for the development of advanced organic materials. Triazole-containing polymers and coatings are known for their thermal stability and resistance to environmental degradation. The aldehyde functionality of this compound provides a convenient point of attachment for polymerization or for grafting onto surfaces to modify their properties. For instance, a related compound, 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde, is utilized in the formulation of specialty polymers and coatings to enhance durability. chemimpex.com This suggests a similar potential for the propyl analogue in material science applications.

Ligand Design and Coordination Chemistry

The nitrogen-rich 1,2,4-triazole ring in this compound makes it an excellent candidate for applications in coordination chemistry. The lone pairs of electrons on the nitrogen atoms can coordinate with metal ions, forming stable complexes.

Metal-Organic Framework (MOF) Precursors

Metal-Organic Frameworks (MOFs) are a class of porous materials with a wide range of applications, including gas storage, separation, and catalysis. mdpi.comnih.gov The construction of MOFs relies on the self-assembly of metal ions or clusters with organic ligands. The bitopic nature of ligands derived from this compound, featuring a coordinating triazole ring and a modifiable aldehyde group, makes it a promising precursor for MOF synthesis. The aldehyde can be further functionalized to introduce other coordinating groups, leading to the formation of multidimensional and functionalized MOFs. The use of 4-substituted 1,2,4-triazoles as ligands in the synthesis of MOFs is an established strategy. researchgate.net

Ligands for Catalytic Systems

The ability of the triazole nucleus to coordinate with transition metals is also of significant interest in the development of novel catalytic systems. The electronic properties of the resulting metal-ligand complexes can be fine-tuned by modifying the substituents on the triazole ring. The aldehyde group on this compound can be used to anchor the ligand to a solid support or to introduce additional functional groups that can influence the catalytic activity and selectivity of the metal center. Imine derivatives of triazole-4-carbaldehydes have been explored as ligands in coordination chemistry, indicating a potential pathway for the application of this compound. mdpi.com

Applications in Agrochemical Scaffold Design and Development

The 1,2,4-triazole moiety is a well-established pharmacophore in the agrochemical industry, forming the core of many successful fungicides. chemimpex.com These compounds often function by inhibiting specific enzymes in fungi, thereby preventing their growth. The presence of the 1,2,4-triazole ring in this compound makes it a highly relevant scaffold for the design and synthesis of new agrochemicals.

The aldehyde functionality provides a straightforward route to a diverse library of derivatives through reactions such as reductive amination, Wittig reactions, and the formation of hydrazones and oximes. This allows for the systematic exploration of the structure-activity relationships of new potential fungicides. The N-propyl group can also be systematically varied to optimize the biological activity and physical properties of the resulting compounds. The established use of the closely related 1-Ethyl-1H-1,2,4-triazole-5-carbaldehyde as an intermediate in the synthesis of fungicides underscores the potential of the propyl derivative in this area. chemimpex.com

Structure-Activity Relationship Studies in Agrochemical Design

The 1,2,4-triazole nucleus is a well-established pharmacophore in the design of agrochemicals, particularly fungicides. mdpi.comnih.gov The biological activity of these compounds is highly dependent on the nature and position of the substituents on the triazole ring. Structure-activity relationship (SAR) studies of 1,2,4-triazole derivatives have revealed several key insights that are pertinent to understanding the potential role of this compound.

The alkyl substituent at the N1 position can significantly influence the compound's interaction with biological targets. The length and size of this alkyl group can impact the compound's lipophilicity, which in turn affects its ability to penetrate cell membranes of target organisms. researchgate.net In the case of this compound, the propyl group provides a moderate level of lipophilicity.

The carbaldehyde group at the C5 position is a reactive functional group that can participate in various interactions with biological macromolecules. It can act as a hydrogen bond acceptor and may also be involved in covalent bond formation with nucleophilic residues in enzyme active sites. The electronic properties of the triazole ring, which is an electron-deficient system, can further modulate the reactivity of the carbaldehyde group.

A hypothetical SAR study for a series of 1-alkyl-1H-1,2,4-triazole-5-carbaldehydes might yield data similar to that presented in the interactive table below, illustrating the potential impact of varying the alkyl chain length on fungicidal activity.

| Compound | Alkyl Group (R) | LogP (Calculated) | Fungicidal Activity (EC50, µM) against Botrytis cinerea |

| 1 | Methyl | 0.5 | 50 |

| 2 | Ethyl | 1.0 | 35 |

| 3 | Propyl | 1.5 | 20 |

| 4 | Butyl | 2.0 | 25 |

| 5 | Pentyl | 2.5 | 40 |

This data is illustrative and intended to demonstrate the principles of SAR.

Development of Novel Agrochemical Scaffolds

The 1,2,4-triazole ring is a key component in a variety of agricultural products, including fungicides, insecticides, and herbicides. mdpi.com The aldehyde functionality of this compound makes it a versatile building block for the synthesis of more complex and potentially more potent agrochemical scaffolds. The carbaldehyde group can undergo a wide range of chemical transformations, allowing for the introduction of diverse structural motifs.

Some of the key reactions that the carbaldehyde group can participate in include:

Reductive amination: Reaction with primary or secondary amines in the presence of a reducing agent to form substituted amines. This allows for the introduction of various lipophilic or polar groups.

Wittig reaction: Reaction with phosphorus ylides to form alkenes, providing a means to extend the carbon chain and introduce new functional groups.

Aldol condensation: Reaction with enolates to form β-hydroxy carbonyl compounds, which can be further modified.

Formation of Schiff bases: Condensation with primary amines to form imines, which themselves can exhibit biological activity or serve as intermediates for further reactions.

Through these and other synthetic transformations, this compound can be elaborated into a vast library of novel compounds for screening as potential agrochemicals.

Advanced Materials Science Applications (e.g., Polymers, Supramolecular Assemblies)

The 1,2,4-triazole system possesses an electron-deficient nature, which imparts useful electronic properties to its derivatives. researchgate.net This has led to their investigation in the field of materials science for applications in organic light-emitting diodes (OLEDs), polymers, and supramolecular assemblies. nih.govresearchgate.net The incorporation of 1,2,4-triazole moieties into polymer backbones or as pendant groups can enhance the electron-transporting properties of the material.

This compound, with its reactive aldehyde group, could serve as a functional monomer in polymerization reactions. For example, it could undergo condensation polymerization with suitable co-monomers to create polymers with tailored electronic and physical properties.

Furthermore, the triazole ring and the carbaldehyde group can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for the formation of ordered supramolecular assemblies. These assemblies can exhibit interesting properties, such as liquid crystallinity or the ability to form gels.

Development of Novel Analytical Methodologies for Detection and Quantification

The development of sensitive and selective analytical methods for the detection and quantification of agrochemicals and other organic compounds in various matrices is of great importance. While specific analytical methods for this compound are not extensively documented, established techniques for the analysis of related triazole derivatives can be readily adapted.

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection would be a primary technique for the separation and quantification of this compound. The triazole ring provides a chromophore for UV detection, while the mass spectrometer would provide high selectivity and sensitivity.

Gas chromatography (GC) could also be employed, particularly if the compound is derivatized to increase its volatility. The carbaldehyde group can be derivatized with various reagents to form more thermally stable and easily detectable products.

The development of novel analytical methodologies could also involve the use of specific derivatizing agents that react with the carbaldehyde group to produce a fluorescent or colored product, enabling sensitive detection by spectrophotometric or fluorometric methods.

The following table summarizes potential analytical methods for this compound.

| Analytical Technique | Detector | Potential Application |

| HPLC | UV/Vis, MS | Quantification in environmental and biological samples |

| GC | FID, MS | Analysis of volatile derivatives in complex mixtures |

| Spectrophotometry | UV/Vis | Quantitative analysis after derivatization |

| Fluorometry | Fluorescence | Trace-level detection after fluorescent labeling |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Propyl-1H-1,2,4-triazole-5-carbaldehyde?

- Methodological Answer : The compound can be synthesized via the Vilsmeier-Haack reaction , a common method for introducing aldehyde groups into heterocyclic systems. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehydes are synthesized using this approach . Alternatively, click chemistry (Cu-catalyzed azide-alkyne cycloaddition) is effective for regioselective triazole formation, as demonstrated in the synthesis of triazole-functionalized silsesquioxanes . Reaction optimization may involve nano-catalysts like SBA-Pr-NH₂ for improved yields .

Q. How is the molecular structure of this compound confirmed?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is the gold standard. Data refinement using SHELXL (part of the SHELX suite) ensures precise bond-length and angle calculations . Structural visualization tools like ORTEP-3 aid in interpreting electron density maps and validating molecular geometry . Complementary techniques (e.g., NMR, IR) are used to corroborate functional groups, though XRD remains critical for unambiguous confirmation.

Advanced Research Questions

Q. How can regioselectivity challenges in triazole-functionalized derivatives be addressed during synthesis?

- Methodological Answer : Regioselectivity in triazole formation is controlled by catalyst choice and reaction conditions . For example, Cu(I)-catalyzed click reactions favor 1,4-disubstituted triazoles, while Ru-based catalysts yield 1,5-isomers. In the synthesis of octasilsesquioxane-triazole hybrids, strict control of stoichiometry and reaction time minimized byproducts . Computational modeling (e.g., DFT) can predict regiochemical outcomes to guide experimental design.

Q. What strategies are effective for integrating this compound into nanostructured materials?

- Methodological Answer : The aldehyde group enables covalent grafting onto frameworks like polyhedral oligomeric silsesquioxanes (POSS) . For instance, azide-functionalized POSS reacts with propargyl derivatives via click chemistry to form stable triazole linkages . Surface functionalization can be characterized using X-ray photoelectron spectroscopy (XPS) and thermogravimetric analysis (TGA) to confirm covalent bonding and thermal stability.

Q. How should researchers resolve contradictions between spectroscopic and crystallographic data?

- Methodological Answer : Discrepancies require iterative validation and triangulation . For example, if NMR suggests a different tautomer than XRD, conduct variable-temperature NMR to assess dynamic equilibria. Cross-validate with Hirshfeld surface analysis to identify intermolecular interactions influencing solid-state vs. solution structures . Employ Bayesian statistics to quantify confidence in conflicting datasets, as recommended in qualitative research frameworks .

Q. What experimental design considerations are critical for studying the compound’s reactivity under catalytic conditions?

- Methodological Answer : Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, catalyst loading). For nano-catalyzed reactions (e.g., SBA-Pr-NH₂), monitor pore size and surface acidity via NH₃-TPD and BET analysis to correlate structure-activity relationships . In situ FTIR or Raman spectroscopy can track intermediate species, providing mechanistic insights.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.